molecular formula C20H23N5O3 B2954381 5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-77-2

5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2954381
CAS No.: 899981-77-2
M. Wt: 381.436
InChI Key: ARDJSZMGVCZNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The compound features two distinct aryl groups: a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen and a 2,5-dimethylbenzyl group attached to the triazole ring. This structural configuration places it within a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are investigated for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-16-10-15(27-3)7-8-17(16)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDJSZMGVCZNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring that is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the 2,5-dimethoxyphenyl and 2,5-dimethylbenzyl groups enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Research has shown that 1,2,3-triazoles exhibit notable anticancer activity. In a study evaluating various triazole derivatives, some compounds demonstrated moderate activity against several cancer cell lines. For instance:

CompoundCell LineLog GI50
25Melanoma (SK-MEL-5)-5.55
25Colon Cancer (KM12)-5.43
25Renal Cancer (CAKI-1)-5.33

The above data indicates that certain triazole derivatives can inhibit cell growth effectively in melanoma and colon cancer models .

Enzyme Inhibition

The triazole ring also exhibits enzyme inhibition properties. Specifically, compounds containing the triazole structure have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Antitumor Screening : Various studies have screened triazole derivatives against the NCI60 cancer cell line panel. One study revealed that certain derivatives showed selective growth inhibition in leukemia and renal cancer cell lines .
  • Structure-Activity Relationship : A study highlighted that modifications on the triazole scaffold could lead to enhanced anticancer activity. For example, compounds with specific substituents on the aromatic rings exhibited improved efficacy against targeted cancer types .
  • Potential Therapeutic Applications : Due to their diverse biological activities—including antifungal and antibacterial properties—triazoles are being explored for broader therapeutic applications beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to related triazole-carboxamide derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Aryl/Benzyl Groups) Biological Activity Activity Level (GP/IC₅₀) Source/Reference
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-dichlorophenyl; 4-methylphenyl Antiproliferative (renal cancer RXF 393 cells) GP = -13.42%
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 2,4-dimethoxyphenyl; 4-fluorophenyl Antiproliferative (CNS cancer SNB-75 cells) GP = -27.30%
5-oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2‑e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide Fused triazole-pyrimidine scaffold Selective activity against melanoma SK-MEL-5 cells GP = -31.50%
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate Pyridazinylphenyl; ethyl ester B-Raf kinase inhibition (anticancer mechanism) IC₅₀ = 0.8 µM
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-difluorophenyl; 3,4-dimethylphenyl Discontinued (commercial availability status) N/A

Key Findings:

Substituent Effects on Anticancer Activity :

  • Electron-Withdrawing Groups (e.g., Cl, F) : The dichloro- and fluoro-substituted analogs exhibit moderate antiproliferative activity (e.g., GP = -13.42% to -27.30%), likely due to enhanced electrophilicity and target binding .
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : The dimethoxy and dimethyl substituents in the target compound may improve metabolic stability and membrane permeability, though direct activity data are pending .

Scaffold Modifications: Fused triazole-pyrimidine systems (e.g., benzo-thieno-triazolopyrimidine) demonstrate superior selectivity for melanoma cells (GP = -31.50%), highlighting the impact of ring fusion on target specificity . Carboxylate esters (e.g., ethyl ester derivative) show potent kinase inhibition (IC₅₀ = 0.8 µM), suggesting that esterification can enhance enzyme-targeted activity .

Q & A

Q. How should researchers adapt toxicity protocols for its unique structural features?

  • Methodological Answer :
  • Ames Test Modifications : Include metabolic activation systems (S9 fraction) to detect nitroreductase-mediated mutagenicity from the triazole moiety .
  • Cardiotoxicity Screening : Use impedance-based cardiomyocyte assays to monitor hERG channel blockade risks.
  • Environmental Toxicity : Assess aquatic toxicity (Daphnia magna LC₅₀) due to potential bioaccumulation from lipophilic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.